molecular formula C21H19Cl2NO3 B11404802 N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11404802
M. Wt: 404.3 g/mol
InChI Key: TUFLOMPLPCHPMA-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and a furan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-2-methylphenol with an appropriate acylating agent to form the corresponding acetamide. This intermediate is then reacted with 4-chlorobenzyl chloride and furan-2-carbaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chlorinated phenyl groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the chlorinated phenyl groups may yield the corresponding phenyl derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)propionic acid: Similar structure but with a propionic acid group instead of an acetamide group.

    4-Chloro-2-methoxyphenol: Shares the chlorinated phenyl group but lacks the furan ring and acetamide group.

    2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: Contains similar chlorinated phenyl groups but with different substituents.

Uniqueness

2-(4-Chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of chlorinated phenyl groups and a furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H19Cl2NO3

Molecular Weight

404.3 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H19Cl2NO3/c1-15-11-18(23)8-9-20(15)27-14-21(25)24(13-19-3-2-10-26-19)12-16-4-6-17(22)7-5-16/h2-11H,12-14H2,1H3

InChI Key

TUFLOMPLPCHPMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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